molecular formula C10H9BrClNO B1433430 5-Chloro-2-methylquinolin-6-ol hydrobromide CAS No. 1803584-40-8

5-Chloro-2-methylquinolin-6-ol hydrobromide

Cat. No.: B1433430
CAS No.: 1803584-40-8
M. Wt: 274.54 g/mol
InChI Key: WETHEJVJRZVXKB-UHFFFAOYSA-N
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Description

5-Chloro-2-methylquinolin-6-ol hydrobromide: is a chemical compound with the molecular formula C10H9BrClNO and a molecular weight of 274.54 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylquinolin-6-ol hydrobromide typically involves the chlorination of 2-methylquinolin-6-ol followed by the addition of hydrobromic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-methylquinolin-6-ol hydrobromide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of new antimicrobial and anticancer agents .

Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylquinolin-6-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2-methylquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO.BrH/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11;/h2-5,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETHEJVJRZVXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)O)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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